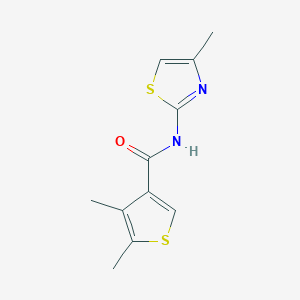
1-(butylsulfinyl)-3-methoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylsulfinyl)-3-methoxy-2-propanol is a chemical compound that belongs to the class of sulfoxides. It is also known as BSM and is widely used in scientific research. This compound has several unique properties that make it useful in various fields of research.
Mechanism of Action
The mechanism of action of 1-(butylsulfinyl)-3-methoxy-2-propanol is not fully understood. However, it is believed that BSM acts as a nucleophile in various chemical reactions. It also acts as a chiral auxiliary by controlling the stereochemistry of the reaction.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects. It is considered to be non-toxic and safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(butylsulfinyl)-3-methoxy-2-propanol in laboratory experiments include its ability to act as a chiral auxiliary, its non-toxic nature, and its unique properties. However, the limitations include its complex synthesis process and its limited availability.
Future Directions
1-(butylsulfinyl)-3-methoxy-2-propanol has several potential future directions for research. One direction could be the development of new and more efficient synthesis methods. Another direction could be the exploration of its potential use in the synthesis of new organic compounds. Additionally, further research could be conducted to better understand the mechanism of action of BSM in chemical reactions.
Conclusion:
In conclusion, this compound is a unique chemical compound that has several applications in scientific research. Its ability to act as a chiral auxiliary and its non-toxic nature make it a valuable tool in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential uses in the synthesis of new organic compounds.
Synthesis Methods
The synthesis of 1-(butylsulfinyl)-3-methoxy-2-propanol is a complex process that involves several steps. The most common method of synthesis is the reaction between butylsulfinyl chloride and methoxypropanol in the presence of a base. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
1-(butylsulfinyl)-3-methoxy-2-propanol is widely used in scientific research due to its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis, which is a process used to produce enantiomerically pure compounds. BSM is also used as a reagent in the synthesis of various organic compounds.
Properties
IUPAC Name |
1-butylsulfinyl-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-3-4-5-12(10)7-8(9)6-11-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVFYAIVIXMLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)


![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)


![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)
![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
